Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134843
InChI: InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1
SMILES:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate

CAS No.:

Cat. No.: VC20134843

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name methyl (1R,2R)-2-aminocyclobutane-1-carboxylate
Standard InChI InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1
Standard InChI Key IMHXOVKGKHSNDO-RFZPGFLSSA-N
Isomeric SMILES COC(=O)[C@@H]1CC[C@H]1N
Canonical SMILES COC(=O)C1CCC1N

Introduction

Structural and Stereochemical Properties

Molecular Architecture

Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate belongs to the cyclobutane amino acid family, distinguished by its 1R,2R absolute configuration. The cyclobutane ring imposes significant ring strain, with bond angles deviating from the ideal tetrahedral geometry, which influences both reactivity and conformational stability . The amino group at position 2 and the carboxylate ester at position 1 are trans-diaxial, a spatial arrangement that enhances hydrogen-bonding potential and steric interactions in molecular recognition processes .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
IUPAC Namemethyl (1R,2R)-2-aminocyclobutane-1-carboxylate
CAS Registry Number1071428-77-7 (hydrochloride)
Stereochemistry(1R,2R)

Comparative Analysis of Stereoisomers

The biological and chemical behavior of cyclobutane amino acids is highly stereospecific. For instance, the (1S,2S) enantiomer exhibits distinct physicochemical properties due to altered hydrogen-bonding networks, while the cis-configured (1R,2S) isomer demonstrates reduced enzymatic stability .

Table 2: Stereoisomeric Variants and Their Features

CompoundConfigurationKey Differentiator
Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate(1S,2S)Mirror-image pharmacokinetics
Methyl cis-2-aminocyclobutane-1-carboxylate(1R,2S)Lower metabolic stability
Methyl (1R,2R)-2-acetamidocyclobutane-1-carboxylate(1R,2R)Enhanced lipophilicity

Synthesis and Manufacturing

Chemoenzymatic Asymmetric Synthesis

The industrial production of Methyl (1R,2R)-2-aminocyclobutane-1-carboxylate often employs chemoenzymatic methods to achieve high enantiomeric excess (ee). A representative route involves the kinetic resolution of racemic precursors using lipases or esterases, which selectively hydrolyze one enantiomer while leaving the desired (1R,2R)-ester intact. For example, Candida antarctica lipase B (CAL-B) has been utilized to achieve >98% ee in multi-gram-scale syntheses.

Michael–Dieckmann Annulation

Alternative synthetic strategies include the Michael–Dieckmann reaction, where methyl 2-acetamidoacrylate reacts with ketene diethyl acetal to form the cyclobutane core. Subsequent deprotection and stereochemical refinement yield the target compound. This method is favored for its scalability and compatibility with continuous-flow reactors.

ParameterSpecification
Recommended PPENitrile gloves, goggles, lab coat
Storage Conditions2–8°C in airtight container
Disposal MethodsIncineration at >1000°C

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral purity (>99% ee) makes it invaluable in synthesizing non-racemic drugs. For example, it serves as a precursor to Omarigliptin intermediates, a once-weekly DPP-4 inhibitor for type 2 diabetes.

Material Science

Functionalized cyclobutanes derived from this ester exhibit liquid crystalline properties, enabling applications in OLEDs and photoresponsive polymers.

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